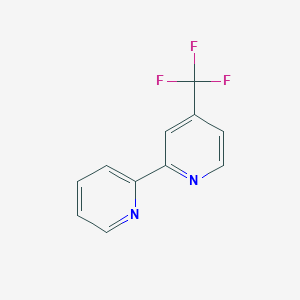

4-Trifluoromethyl-2,2'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H7F3N2 |

|---|---|

Molecular Weight |

224.18 g/mol |

IUPAC Name |

2-pyridin-2-yl-4-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C11H7F3N2/c12-11(13,14)8-4-6-16-10(7-8)9-3-1-2-5-15-9/h1-7H |

InChI Key |

TWUMEMDJUWFDNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4,4 Bis Trifluoromethyl 2,2 Bipyridine

Established Synthetic Pathways for 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine (B1354443)

The construction of the 4,4'-bis(trifluoromethyl)-2,2'-bipyridine scaffold is primarily achieved through the coupling of two 2-substituted-4-(trifluoromethyl)pyridine units.

Nickel-Catalyzed Dimerization Protocols

A prominent and effective method for the synthesis of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine is the nickel-catalyzed homocoupling of 2-halo-4-(trifluoromethyl)pyridines. tandfonline.com These reactions typically employ a nickel(II) salt, such as nickel(II) chloride, in the presence of a reducing agent. One notable protocol utilizes a mixture of Ni(PPh₃)₂Cl₂, zinc dust, and tetraethylammonium (B1195904) iodide (Et₄NI) in tetrahydrofuran (B95107) (THF) at 60°C. tandfonline.com This system has proven effective for coupling various trifluoromethyl-substituted 2-chloropyridines. tandfonline.com

Another simplified, ligand-free approach involves the use of manganese powder as the terminal reductant with a nickel catalyst. nih.govnih.gov This method efficiently couples 2-chloropyridines and has been successfully applied to the synthesis of related bipyridines. nih.govnih.gov The choice of reducing agent is critical; for instance, substituting manganese with zinc dust can lead to hydrodehalogenation of the starting chloropyridine as the primary reaction pathway. nih.gov

Table 1: Nickel-Catalyzed Homocoupling of 2-Chloro-4-(trifluoromethyl)pyridine (B1345723)

| Catalyst System | Reducing Agent | Solvent | Temperature | Yield | Reference |

| Ni(PPh₃)₂Cl₂ | Zinc | THF | 60 °C | Moderate | tandfonline.com |

| NiBr₂·3H₂O | Manganese | DMF | - | - | nih.gov |

Note: Specific yield for 4,4'-bis(trifluoromethyl)-2,2'-bipyridine was not detailed in the provided context for the NiBr₂·3H₂O system.

Modifications of Existing Bipyridine Synthesis Methods

While nickel-catalyzed dimerization is a key strategy, other bipyridine synthesis methods have been adapted for trifluoromethylated derivatives. Palladium-catalyzed reductive dimerization represents an alternative, though it has shown variable success with trifluoromethyl-substituted pyridines. tandfonline.com For example, using palladium on charcoal with sodium formate (B1220265) and benzyltriethylammonium chloride resulted in a reasonable yield for 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103), but poor yields for isomers with the trifluoromethyl group at the 6-position. tandfonline.com This suggests that the electronic and steric properties of the trifluoromethyl group can significantly influence the efficacy of certain catalytic systems. tandfonline.com

Challenges and Optimization Strategies in Synthesis Yields

A significant challenge in the synthesis of substituted bipyridines, including 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, is achieving high yields and minimizing side reactions. The position of the trifluoromethyl group can impact the reactivity of the pyridine (B92270) ring. tandfonline.com For instance, a trifluoromethyl group at the 6-position can sterically hinder and reduce the electron density of the pyridine nitrogen, potentially impeding its coordination to the metal catalyst, which is a crucial step in the dimerization process. tandfonline.com

Optimization strategies often focus on the careful selection of the catalyst, reducing agent, and reaction conditions. The use of additives, such as tetraethylammonium iodide in the nickel-catalyzed system, can be crucial for facilitating the coupling reaction. tandfonline.com Furthermore, the development of ligand-free catalytic systems simplifies the reaction setup and purification process. nih.govnih.gov

Precursor Synthesis: 2-Halo-4-(trifluoromethyl)pyridine Routes

Multistep Synthetic Routes for 2-Chloro-4-(trifluoromethyl)pyridine

The synthesis of 2-chloro-4-(trifluoromethyl)pyridine is a key preliminary step. sigmaaldrich.com One innovative approach starts from non-pyridine sources to construct the desired molecule, which can be beneficial for large-scale synthesis. google.com A patented method discloses a route beginning with vinyl n-butyl ether. google.com This is converted to 4-butoxy-1,1,1-trifluoro-3-en-2-one, which then reacts with trimethylphosphonoacetate. google.com The resulting intermediate undergoes condensation and cyclization to form 2-hydroxy-4-(trifluoromethyl)pyridine. google.comgoogle.com The final step is a chlorination reaction, for example, using thionyl chloride, to yield the target 2-chloro-4-(trifluoromethyl)pyridine. google.comgoogle.com This multi-step process offers mild conditions and high yields. google.com

Another established, though potentially more hazardous, pathway involves the transformation of functional groups on a pre-existing pyridine ring. google.com However, these methods can be costly and may involve harsh reagents and conditions, such as diazotization and fluorination reactions. google.com

Coordination Chemistry of 4,4 Bis Trifluoromethyl 2,2 Bipyridine Ligands

Principles of Bipyridine Ligand-Metal Coordination

2,2'-Bipyridine (B1663995) is a classic bidentate chelating ligand that coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered ring. ossila.com This chelating effect enhances the thermodynamic stability of the resulting complexes compared to monodentate pyridine (B92270) ligands. The planarity of the bipyridine system allows for significant delocalization of π-electrons, which is crucial for the electronic properties of its metal complexes. wikipedia.org

The coordination of bipyridine to a metal center involves the donation of the nitrogen lone pair electrons to the metal's empty orbitals, forming a sigma (σ) bond. Concurrently, there is often a π-backbonding interaction where electron density from the metal's d-orbitals is donated into the ligand's π*-antibonding orbitals. This metal-to-ligand charge transfer (MLCT) is a key feature of many bipyridine complexes and significantly influences their photophysical and electrochemical properties. wikipedia.org

The introduction of electron-withdrawing trifluoromethyl groups at the 4,4'-positions, as in 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443), lowers the energy of the ligand's π* orbitals. This enhances the ligand's π-acceptor ability, facilitating stronger π-backbonding with the metal center. This modification has profound effects on the properties of the resulting metal complexes, including their redox potentials and luminescence characteristics.

Complexation with Transition Metals

The unique electronic properties of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine make it an attractive ligand for the synthesis of transition metal complexes with tailored photophysical and electrochemical characteristics.

Ruthenium(II) complexes containing bipyridine ligands have been extensively studied for their rich photochemistry and redox properties. The archetypal [Ru(bpy)₃]²⁺ complex is a well-known luminophore. wikipedia.org The introduction of trifluoromethyl groups on the bipyridine ligands allows for the fine-tuning of the excited-state properties of these complexes. acs.org

The synthesis of Ru(II) complexes with 4,4'-bis(trifluoromethyl)-2,2'-bipyridine typically involves the reaction of a suitable ruthenium precursor, such as [Ru(bpy)₂Cl₂], with the substituted ligand. nih.govuark.edu The strong electron-withdrawing nature of the CF₃ groups in 4,4'-bis(trifluoromethyl)-2,2'-bipyridine stabilizes the metal d-orbitals and destabilizes the ligand's π* orbitals. This leads to an increase in the energy of the MLCT excited state.

| Ruthenium(II) Complex | Ancillary Ligands | Key Research Finding |

| [Ru(4,4'-(CF₃)₂bpy)₃]²⁺ | 4,4'-bis(trifluoromethyl)-2,2'-bipyridine | Synthetic control of excited-state properties through trifluoromethyl substitution. acs.org |

| [Ru(bpy)₂(4,4'-(CF₃)₂bpy)]²⁺ | 2,2'-bipyridine | Used in studies of photochemistry involving electron transfer. ossila.com |

Iridium(III) complexes featuring 4,4'-bis(trifluoromethyl)-2,2'-bipyridine are of significant interest for their applications in photocatalysis and as phosphorescent emitters in organic light-emitting diodes (OLEDs). sigmaaldrich.com The trifluoromethyl groups play a crucial role in modifying the electronic structure and photophysical properties of these complexes. niscpr.res.in

These complexes are typically synthesized by reacting a chloro-bridged iridium(III) dimer with the 4,4'-bis(trifluoromethyl)-2,2'-bipyridine ligand. The electron-withdrawing CF₃ groups can influence the emission color and quantum efficiency of the resulting phosphorescent materials. niscpr.res.inrsc.org For instance, in cyclometalated iridium(III) complexes, the use of this ligand can lead to yellow light emission with relatively long phosphorescence lifetimes, attributed to mixed metal-ligand-to-ligand charge transfer (MLLCT) excited states. ossila.com

| Iridium(III) Complex | Ancillary Ligands | Key Research Finding |

| [Ir(ppy)₂(4,4'-(CF₃)₂bpy)]⁺ | Phenylpyridine (ppy) | Used as a photocatalyst in organic transformations. ossila.com |

| [Ir(dF(CF₃)ppy)₂(4,4'-(CF₃)₂bpy)]⁺ | 3,5-Difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl | A photoredox catalyst used in cross-coupling reactions. researchgate.net |

Copper(I) complexes with bipyridine-based ligands have been investigated as potential photosensitizers in dye-sensitized solar cells (DSSCs). The incorporation of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine into copper(I) complexes has been shown to have beneficial effects on their performance. The trifluoromethyl substituents contribute to an improvement in the photoconversion efficiency of these copper(I) dyes. ossila.com This enhancement is attributed to the stabilization of the highest occupied molecular orbital (HOMO) of the complex. ossila.com

Platinum(II) complexes with bipyridine ligands often exhibit square planar geometry. The steric interactions between ligands can influence their reactivity. wikipedia.org While specific studies focusing solely on the coordination chemistry of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine with platinum(II) are less common, the general principles of bipyridine coordination apply. The synthesis of such complexes would typically involve the reaction of a platinum(II) precursor like K₂[PtCl₄] with the ligand. nih.gov The resulting complex, [Pt(4,4'-(CF₃)₂bpy)Cl₂], would be expected to have altered electronic properties compared to the unsubstituted bipyridine analogue due to the electron-withdrawing CF₃ groups.

Complexation with Rare Earth Metals (Lanthanoids)

The coordination of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine and its derivatives to rare earth metals, or lanthanoids, has opened up avenues for the development of novel luminescent and magnetic resonance imaging (MRI) probes. ossila.comrsc.org Bipyridine ligands can act as "antennas" in lanthanide complexes, absorbing light and transferring the energy to the lanthanide ion, which then emits light with its characteristic narrow emission bands. alfachemic.com

A tetradentate ligand incorporating the 4,4'-bis(trifluoromethyl)-2,2'-bipyridine unit has been synthesized and complexed with terbium (Tb³⁺) and dysprosium (Dy³⁺). rsc.org These complexes exhibit lanthanide-centered luminescence in aqueous solutions. Furthermore, the presence of the trifluoromethyl groups allows these complexes to be used as ¹⁹F NMR probes, with the paramagnetic lanthanide ions enhancing the longitudinal magnetic relaxation of the ¹⁹F nuclei. rsc.org This dual functionality makes them promising candidates for combined optical and ¹⁹F MRI applications. ossila.com

| Lanthanoid Complex | Ligand | Lanthanide Ion | Key Research Finding |

| [RE(1)₂]⁻ | 4,4'-bis(trifluoromethyl)-2,2'-bipyridine-6,6'-dicarboxylic acid | Y³⁺, Tb³⁺, Dy³⁺ | Lanthanoid-centered luminescence and potential as ¹⁹F NMR probes. rsc.org |

Terbium Complexes

Terbium(III) ions are renowned for their bright, long-lived green luminescence, which arises from ⁵D₄ → ⁷Fₙ transitions. The 4,4'-bis(trifluoromethyl)-2,2'-bipyridine ligand and its derivatives have been utilized to sensitize this emission, a process known as the "antenna effect." In this mechanism, the organic ligand absorbs ultraviolet light and efficiently transfers the energy to the central Tb³⁺ ion, which then emits its characteristic light.

A notable example involves a tetradentate ligand derived from the target compound, 4,4′-bis(trifluoromethyl)-2,2′-bipyridine-6,6′-dicarboxylic acid (H₂L). This ligand forms a stable anionic complex with terbium, [Tb(L)₂]⁻. rsc.org This complex exhibits the typical green luminescence centered on the terbium ion when in an aqueous solution. rsc.org The trifluoromethyl groups are crucial in modulating the ligand's electronic structure to facilitate efficient energy transfer to the terbium ion.

Homoleptic complexes, where the metal ion is coordinated only to one type of ligand, have also been investigated. Terbium complexes with 4,4'-bis(trifluoromethyl)-2,2'-bipyridine demonstrate potential for dual-mode imaging applications due to their luminescent and ¹⁹F NMR properties. ossila.com

| Complex Formula/Type | Key Research Finding | Reference |

| [Tb(L)₂]⁻ (L = 4,4′-bis(trifluoromethyl)-2,2′-bipyridine-6,6′-dicarboxylate) | Shows characteristic Tb³⁺-centered luminescence in aqueous solution. | rsc.org |

| Homoleptic Tb³⁺ complex with 4,4'-(CF₃)₂bpy | Exhibits a quantum yield of up to 0.9% and a high relaxation rate in ¹⁹F NMR, suggesting potential for ¹⁹F MRI/optical imaging probes. ossila.com | ossila.com |

Dysprosium Complexes

Dysprosium(III) complexes are of significant interest due to their potential as single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, properties typically associated with bulk magnets. The coordination environment provided by the ligand field is critical in determining the magnetic anisotropy and the energy barrier to magnetization reversal (Uₑₙ) in Dy³⁺ complexes.

Similar to the terbium analogue, an anionic dysprosium complex, [Dy(L)₂]⁻, has been synthesized using the 4,4′-bis(trifluoromethyl)-2,2′-bipyridine-6,6′-dicarboxylic acid (H₂L) ligand. rsc.org This complex displays Dy³⁺-centered luminescence and exhibits paramagnetically enhanced longitudinal magnetic relaxation of the ¹⁹F nuclei, a property that could be exploited in magnetic resonance applications. rsc.org

The electron-withdrawing nature of the CF₃ groups on the bipyridine ligand can influence the ligand field around the Dy³⁺ ion, which is a key factor in designing high-performance SMMs. rsc.orgnih.gov While detailed magnetic studies on simple [Dy(4,4'-(CF₃)₂bpy)ₙ] complexes are an active area of research, the foundational work with related ligands shows the importance of the ligand's electronic and steric properties in controlling the magnetic behavior. rsc.orgnih.govnih.gov Homoleptic dysprosium complexes with 4,4'-(CF₃)₂bpy show potential for use as ¹⁹F MRI/optical imaging probes. ossila.com

| Complex Formula/Type | Key Research Finding | Reference |

| [Dy(L)₂]⁻ (L = 4,4′-bis(trifluoromethyl)-2,2′-bipyridine-6,6′-dicarboxylate) | Exhibits Dy³⁺-centered luminescence and paramagnetically enhanced ¹⁹F magnetic relaxation. | rsc.org |

| Homoleptic Dy³⁺ complex with 4,4'-(CF₃)₂bpy | Shows a high relaxation rate of 99.5 Hz in ¹⁹F NMR, indicating potential for imaging applications. ossila.com | ossila.com |

Yttrium Complexes

Yttrium(III) is a diamagnetic ion with a similar ionic radius and coordination chemistry to the heavier lanthanides. Consequently, it is often used as a spectroscopic and crystallographic analogue for luminescent or magnetic lanthanide ions like Tb³⁺ and Dy³⁺. Synthesizing the yttrium version of a complex allows researchers to study the ligand's intrinsic photophysical properties without interference from the metal-centered f-f transitions. It also serves as a crucial control in magnetic studies to quantify the magnetic contribution of the lanthanide ion. nih.gov

| Complex Formula/Type | Key Research Finding | Reference |

| [Y(L)₂]⁻ (L = 4,4′-bis(trifluoromethyl)-2,2′-bipyridine-6,6′-dicarboxylate) | Synthesized as a diamagnetic analogue to the corresponding Tb³⁺ and Dy³⁺ complexes to aid in the characterization of their luminescent and magnetic properties. | rsc.org |

Rational Design of Heteroleptic and Homoleptic Metal Complexes

The rational design of metal complexes involves the strategic selection and modification of ligands to achieve specific functions and properties. The 4,4'-bis(trifluoromethyl)-2,2'-bipyridine ligand is a prime example of a "tunable" scaffold where functional groups are intentionally introduced to control the resulting complex's electronic, optical, and magnetic characteristics. nih.govnih.gov

Homoleptic complexes , containing only one type of ligand, such as [M(4,4'-(CF₃)₂bpy)ₙ]ⁿ⁺, are often designed to maximize the influence of that specific ligand. For instance, homoleptic complexes of terbium and dysprosium with 4,4'-(CF₃)₂bpy have been explored for their potential in dual ¹⁹F MRI and optical imaging. ossila.com The presence of multiple CF₃ groups provides a strong ¹⁹F NMR signal, while the bipyridine core sensitizes the lanthanide's luminescence.

The steric bulk and electronic properties of the CF₃ groups are key design elements. rsc.org They can influence the coordination geometry around the metal center, affect the stability of different oxidation states, and modulate the energy levels of the molecular orbitals, thereby controlling the photophysical and photochemical behavior of the complex. nih.govrsc.org

Electrochemical Properties and Redox Behavior of 4,4 Bis Trifluoromethyl 2,2 Bipyridine Complexes

Cyclic Voltammetry Characterization

Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of 4,4'-(CF3)2bpy complexes. In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured. This allows for the determination of formal redox potentials, the number of electrons transferred in a redox event, and the stability of the electrochemically generated species.

For many tris-bipyridyl metal complexes, including those with 4,4'-(CF3)2bpy, the electrochemical reactions are often reversible, one-electron processes. iieta.org This is observed for both metal-centered and ligand-centered redox events. iieta.org For instance, ruthenium(II) tris-chelate complexes with 4,4'-(CF3)2bpy ligands exhibit well-defined, reversible waves in their cyclic voltammograms, corresponding to both metal oxidation and ligand reduction. researchgate.net The separation between the anodic and cathodic peak potentials (ΔEp) for these reversible processes is typically close to the theoretical value of 59 mV for a one-electron transfer.

The specific features of the cyclic voltammograms, such as the peak currents and shapes, provide valuable information about the diffusion of the complex to the electrode surface and the kinetics of electron transfer. Studies on various substituted bipyridine complexes have shown that the scan rate in CV experiments can be varied to investigate the stability of the redox products. nih.govnih.gov

Ground-State Redox Potentials

The ground-state redox potentials of metal complexes are a direct measure of the energy required to add or remove an electron from the molecule in its lowest energy state. The presence of the strongly electron-withdrawing trifluoromethyl groups in the 4,4'-(CF3)2bpy ligand has a profound effect on these potentials.

Specifically, the CF3 groups stabilize the π* orbitals of the bipyridine ligand. researchgate.net This stabilization leads to a significant positive shift in both the metal-centered oxidation and ligand-centered reduction potentials compared to complexes with unsubstituted bipyridine (bpy). For example, the Ru(II)/Ru(III) oxidation potential and the first ligand-based reduction potential of [Ru(4,4'-(CF3)2bpy)3]2+ are shifted to more positive values relative to [Ru(bpy)3]2+. researchgate.net This indicates that the complex is harder to oxidize and easier to reduce.

The magnitude of this shift can be substantial. Studies have reported that the metal oxidation of [Ru(4,4'-(CF3)2bpy)3]2+ and its three one-electron reductions are around 0.3–0.5 V more positive than the corresponding processes in [Ru(bpy)3]2+. researchgate.net This anodic shift is a direct consequence of the electron-withdrawing nature of the trifluoromethyl groups, which decreases the electron density on the metal center and the bipyridine ligands.

The following table provides a summary of ground-state redox potentials for a representative 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) complex and a related unsubstituted complex for comparison.

| Complex | E°(M³⁺/M²⁺) (V vs. SCE) | E°(L/L⁻) (V vs. SCE) |

| [Ru(bpy)₃]²⁺ | +1.26 | -1.33 |

| [Ru(4,4'-(CF₃)₂bpy)₃]²⁺ | +1.76 | -0.83 |

Data sourced from studies on ruthenium(II) polypyridyl complexes.

Excited-State Redox Potentials

The excited-state redox potentials describe the oxidizing or reducing power of a molecule in its electronically excited state. These are crucial parameters for understanding and predicting the photochemical reactivity of complexes, particularly in applications like photocatalysis. The excited-state potentials can be estimated from the ground-state redox potentials and the zero-zero spectroscopic energy (E0-0) of the excited state, which is often approximated from the emission maximum.

The electron-withdrawing CF3 groups in 4,4'-(CF3)2bpy ligands also influence the excited-state redox potentials. The positive shift in the ground-state potentials directly translates to changes in the excited-state potentials. For a Ru(II) complex, the excited state can be described as [Ru(III)(L)(L•−)]2+. The excited-state oxidation potential (E°(M3+/M2+)) and reduction potential (E°(M2+*/M+)) are calculated as follows:

E°(M³⁺/M²⁺*) = E°(M³⁺/M²⁺) - E₀₋₀

E°(M²⁺*/M⁺) = E°(L/L⁻) + E₀₋₀

Given that the introduction of CF3 groups increases both E°(M3+/M2+) and E°(L/L−), and also affects E0-0, the resulting excited-state potentials are significantly altered. The [Ru(4,4'-(CF3)2bpy)3]2+ complex in the excited state is a more powerful oxidant and a weaker reductant compared to [Ru(bpy)3]2+*. This enhanced oxidizing power has been harnessed in photo-oxidative catalysis. researchgate.net

Ligand-Based Reductions and Metal Oxidation States

In tris-bipyridyl complexes, the three bipyridine ligands can sequentially accept electrons, leading to a series of ligand-based reductions. For complexes with 4,4'-(CF3)2bpy, these reductions occur at significantly more positive potentials compared to their unsubstituted counterparts. researchgate.net This is a direct result of the stabilization of the ligand's lowest unoccupied molecular orbital (LUMO) by the electron-withdrawing CF3 groups.

The first reduction is typically localized on one of the three bipyridine ligands, forming a radical anion. Subsequent reductions add electrons to the other ligands. The cyclic voltammogram of a complex like [Ru(4,4'-(CF3)2bpy)3]2+ will therefore show multiple, well-separated reduction waves.

The oxidation process, on the other hand, is typically metal-centered, corresponding to the M(II)/M(III) couple. The potential at which this occurs is also anodically shifted by the CF3 groups, as the decreased electron density on the ligands is inductively transmitted to the metal center, making it more difficult to remove an electron.

Impact of Trifluoromethyl Groups on Electrochemical Properties

The primary impact of the trifluoromethyl groups on the electrochemical properties of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine complexes stems from their strong electron-withdrawing nature. This influence manifests in several key ways:

Anodic Shift in Redox Potentials : Both metal-centered oxidation and ligand-centered reduction potentials are shifted to more positive values. researchgate.netossila.com This makes the complexes harder to oxidize and easier to reduce.

Stabilization of LUMO : The CF3 groups lower the energy of the π* orbitals of the bipyridine ligand, which act as the LUMO in these complexes. researchgate.net This stabilization is the fundamental reason for the observed shifts in reduction potentials.

Enhanced Oxidizing Power in the Excited State : The shift in ground-state potentials, combined with changes in the excited-state energy, results in a more strongly oxidizing excited state. researchgate.net

Improved Photoconversion Efficiency in DSSCs : In the context of dye-sensitized solar cells (DSSCs), the introduction of trifluoromethyl groups can lead to improved photoconversion efficiency. ossila.com This is attributed to the stabilization of the highest occupied molecular orbital (HOMO) of the dye, which can improve charge injection dynamics. ossila.com

The following table summarizes the comparative electrochemical data for a series of substituted bipyridine ligands and their cobalt(II) complexes, illustrating the effect of different substituents on redox potentials.

| Ligand | E°(Co³⁺/Co²⁺) (V vs. Fc/Fc⁺) | E°(Co²⁺/Co⁺) (V vs. Fc/Fc⁺) | E°(Co⁺/Co⁰) (V vs. Fc/Fc⁺) |

| 4,4'-di-OMe-bpy | 0.28 | -1.58 | -1.82 |

| 4,4'-di-Me-bpy | 0.35 | -1.65 | -1.88 |

| bpy | 0.42 | -1.72 | -1.95 |

| 4,4'-(CF₃)₂bpy | ~0.8-0.9 | ~-1.2 to -1.3 | ~-1.5 to -1.6 |

Data for OMe, Me, and bpy substituted ligands are from studies on Co(II) complexes. The data for the CF3 substituted ligand is an estimation based on the observed trends and reported shifts for Ru(II) complexes, as direct comparative data for a Co(II) complex was not available in the search results.

Catalytic Applications of 4,4 Bis Trifluoromethyl 2,2 Bipyridine Metal Complexes

Photocatalysis and Photoredox Catalysis

Complexes of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) are particularly well-suited for photocatalysis and photoredox catalysis. This ligand is utilized in iridium(III) and ruthenium(II) complexes designed for photocatalytic reactions. sigmaaldrich.comresearchgate.net The trifluoromethyl groups are known to improve the photoconversion efficiency in dye-sensitized solar cells by stabilizing the highest occupied molecular orbital (HOMO) of the complex. ossila.com The electron-withdrawing nature of the CF₃ groups lowers the energy of the ligand's π* orbitals. researchgate.net This modification significantly alters the ground- and excited-state redox potentials of the metal complexes, which is a key factor in tuning their catalytic activity. researchgate.net

Hydrogen Evolution Reactions

Metal complexes with trifluoromethyl-substituted bipyridine ligands have demonstrated high efficiency in photocatalytic hydrogen evolution reactions (HER). While direct studies on the 4,4'-isomer are not extensively detailed, the closely related 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) ligand has been incorporated into cyclometalated iridium(III) complexes. ossila.com These systems, when used as photosensitizers with a platinum co-catalyst like K₂PtCl₄ and a sacrificial electron donor such as triethylamine, show highly efficient and robust activity for hydrogen evolution from water under visible light irradiation. ossila.com For example, the complex [Ir(HF₂ppy)₂(5,5′-dCF₃bpy)]PF₆ achieved a turnover number (TON) of 832 after 96 hours of irradiation, highlighting the effectiveness of these fluorinated ligands in promoting long-term photocatalytic stability and activity. ossila.com

| Complex | Co-catalyst | Sacrificial Donor | Irradiation Time (h) | Turnover Number (TON) |

|---|---|---|---|---|

| [Ir(Hppy)₂(5,5′-dCF₃bpy)]PF₆ | K₂PtCl₄ | Triethylamine | 96 | 758 |

| [Ir(HF₂ppy)₂(5,5′-dCF₃bpy)]PF₆ | K₂PtCl₄ | Triethylamine | 96 | 832 |

Chlorotrifluoromethylation of Alkenes

Copper-based photoredox catalysts featuring substituted 2,2'-bipyridine (B1663995) ligands are effective for the chlorotrifluoromethylation of alkenes. brynmawr.eduacs.org This reaction provides a valuable method for introducing a trifluoromethyl group into organic molecules under mild conditions. acs.org Using a source like CF₃SO₂Cl, which provides both the trifluoromethyl radical and a chlorine atom, these copper catalysts can functionalize a wide array of alkenes with high regioselectivity and functional group tolerance. rsc.org Heteroleptic Cu(I) complexes with substituted bipyridine and phosphine (B1218219) ligands have shown longer excited-state lifetimes and more positive Cu(I)/Cu(II) redox potentials compared to classic copper catalysts, enhancing their efficiency. acs.org This approach is particularly effective for terminal alkenes, including challenging styrene (B11656) substrates. acs.org

Carbon Dioxide (CO₂) Reduction

The photocatalytic reduction of carbon dioxide is another area where bipyridine-containing metal complexes are employed. Iridium-based complexes, in particular, have been investigated for their ability to act as both a photosensitizer and a catalyst for CO₂ reduction. rsc.orgrsc.org For instance, an iridium coordination polymer incorporating a 2,2′-bipyridine-4,4′-dicarboxylate ligand acts as a stable and recyclable heterogeneous photocatalyst that can efficiently reduce CO₂ to formate (B1220265) under visible light. rsc.org In other systems, an iridium(III) complex can be paired with a cobalt catalyst to drive CO₂ reduction with high turnover numbers (>2400) and selectivity for carbon monoxide (CO) over hydrogen. rsc.org These examples underscore the potential of iridium-bipyridine platforms in converting CO₂ into valuable chemical feedstocks.

Investigation of Photo-oxidative Catalytic Cycles

The catalytic cycle in photoredox reactions involving bipyridine complexes typically begins with the absorption of visible light, leading to a metal-to-ligand charge transfer (MLCT) excited state. acs.org Homoleptic ruthenium(II) complexes with the 4,4'-bis(trifluoromethyl)-2,2'-bipyridine ligand have been identified as effective photo-oxidative catalysts. researchgate.net In a photo-oxidative (or oxidative quenching) cycle, the excited complex, *[Ru((CF₃)₂bpy)₃]²⁺, is a stronger oxidant than its ground state. It can accept an electron from a substrate molecule, leading to an oxidized substrate and the reduced metal complex, [Ru((CF₃)₂bpy)₃]⁺. This reduced ruthenium(I) species is a powerful reductant and can then donate an electron in a subsequent step to complete the catalytic cycle, regenerating the ground-state [Ru((CF₃)₂bpy)₃]²⁺. acs.org The specific redox potentials of the catalyst, which are fine-tuned by the trifluoromethyl groups, are crucial for determining the thermodynamic feasibility of these electron transfer steps. researchgate.net

General Principles of Bipyridine-Assisted Catalysis in Organic Transformations

The 2,2'-bipyridine scaffold is a cornerstone ligand in coordination chemistry and catalysis due to several key principles. Its bidentate nature allows it to form a stable 5-membered chelate ring with a metal center. ossila.com This chelation enhances the stability of the resulting complex.

In the context of photoredox catalysis, the bipyridine ligand is not merely a spectator but an active participant. The entire bipyridine unit is involved in the crucial metal-to-ligand charge transfer process that enables the complex to absorb visible light and access reactive excited states. acs.org The electronic properties of the bipyridine ligand can be systematically modified by introducing substituents. Electron-withdrawing groups, such as the trifluoromethyl groups in 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, have a profound impact. They lower the energy of the ligand's π* orbitals, which in turn affects the energy of the MLCT state and the redox potentials of the complex. researchgate.net This tuning allows for the rational design of catalysts with specific oxidizing or reducing power tailored for a desired organic transformation. nih.gov The addition of CF₃ groups can also influence excited-state lifetimes, a critical factor for efficient photocatalysis, sometimes reversing trends observed with other bulky substituents. nsf.gov

Applications in Advanced Materials Science Research

Organic Light-Emitting Diodes (OLEDs) Research

In the realm of OLEDs, the efficiency and color purity of the device are largely dependent on the emitter material. The use of bipyridine ligands, especially those functionalized with trifluoromethyl groups, has been a key strategy in designing next-generation emitters.

The 4-trifluoromethyl-2,2'-bipyridine ligand and its derivatives are integral to the synthesis of highly efficient phosphorescent emitters, primarily based on iridium(III) complexes. sigmaaldrich.com These second-generation OLED emitters can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. mdpi.com The introduction of trifluoromethyl groups onto the bipyridine or ancillary ligands in these iridium complexes serves to fine-tune their emission colors and enhance their performance. mdpi.comrsc.org

For instance, heteroleptic iridium(III) complexes using 2′,6′-bis(trifluoromethyl)-2,4′-bipyridine as a cyclometalated ligand have been developed. rsc.org By pairing this ligand with different ancillary ligands, researchers have been able to produce emitters that emit different colors of light; a complex with a 2-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)phenol ancillary ligand emitted green light (503 nm), while one with a 2-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)phenol ancillary ligand emitted orange light (579 nm). rsc.org This demonstrates the ligand's role in adjusting the emissive energy levels of the complex.

Furthermore, OLEDs fabricated with these emitters have shown excellent performance. A device using a green-emitting iridium complex with a trifluoromethyl-bipyridine ligand achieved a maximum external quantum efficiency (EQE) of 27.0% and a maximum current efficiency of 74.8 cd A⁻¹. rsc.org Similarly, deep-red and near-infrared emitting iridium complexes have been created by adjusting trifluoromethyl substitution on cyclometalated ligands, leading to OLEDs with high efficiencies. mdpi.com The strategic placement of CF₃ groups helps to control the energy of the metal-to-ligand charge transfer (MLCT) states, which is crucial for color tuning and achieving high phosphorescence quantum yields. mdpi.comnih.gov

| Iridium Complex (Abbreviation) | Emission Color (λmax) | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency | Reference |

|---|---|---|---|---|

| Ir1 with 2′,6′-bis(trifluoromethyl)-2,4′-bipyridine | Green (503 nm) | 27.0% | 74.8 cd A⁻¹ | rsc.org |

| Ir2 with 2′,6′-bis(trifluoromethyl)-2,4′-bipyridine | Orange (579 nm) | N/A | N/A | rsc.org |

| (ptq)₂Ir(acac) | Red (610-620 nm) | 22.9% | N/A | rsc.org |

Research has shown that iridium complexes containing the 2′,6′-bis(trifluoromethyl)-2,4′-bipyridine ligand possess high electron mobility, comparable to the widely used ETM tris-(8-hydroxyquinoline)aluminium (Alq₃). rsc.org This property is beneficial as it facilitates efficient electron transport, contributing to better device performance. rsc.org In a related study, fluorinated phenylpyridine-based ETMs demonstrated an electron mobility of 10⁻³ cm² V⁻¹ s⁻¹, which was ten times higher than that of the non-fluorinated version. rsc.org This enhancement was attributed to concerted intermolecular interactions, including those involving the aromatic fluorine atoms. rsc.org This suggests that incorporating trifluoromethyl-bipyridine moieties into transport materials can be a viable strategy to improve charge carrier mobility, reduce operating voltage, and enhance the power efficiency of OLEDs. rsc.orgrsc.org

Dye-Sensitized Solar Cells (DSSCs) Research

In the field of solar energy, this compound has been used as a ligand in dye sensitizers for DSSCs. These solar cells offer a low-cost alternative to conventional silicon-based photovoltaics. The dye is a central component, responsible for absorbing light and injecting electrons into a semiconductor, typically titanium dioxide (TiO₂).

The introduction of trifluoromethyl groups into the ancillary ligands of copper(I)-based dyes has been shown to have a beneficial effect on the photoconversion efficiency of DSSCs. rsc.org Research comparing dyes with and without CF₃ groups demonstrated that the fluorinated ancillary ligands led to a significant enhancement in efficiency. rsc.org DSSCs using copper dyes with 6-trifluoromethyl-2,2'-bipyridine and 6,6'-bis(trifluoromethyl)-2,2'-bipyridine ligands achieved photoconversion efficiencies approximately 30–34% relative to the standard N719 ruthenium dye. rsc.org

This improved performance is linked to an enhanced short-circuit current density (JSC) and high external quantum efficiency (EQE). rsc.org For example, a copper dye with a 6-trifluoromethyl-2,2'-bipyridine ligand achieved a maximum EQE of 51%. rsc.org The electron-withdrawing nature of the CF₃ groups is a key factor in these improvements. rsc.org

| Dye Complex | Ancillary Ligand | Photoconversion Efficiency (η) | Max. EQE | Reference |

|---|---|---|---|---|

| [Cu(4)(3)]⁺ | 6-trifluoromethyl-2,2′-bipyridine | ~34% (relative to N719) | 51% | rsc.org |

| [Cu(4)(2)]⁺ | 6,6′-bis(trifluoromethyl)-2,2′-bipyridine | ~30% (relative to N719) | 46% | rsc.org |

| RubbbpyH₂ | 2,2'-bis(benzimidazol-2-yl)-4,4'-bipyridine | 0.2% | N/A | nih.gov |

The electronic properties of the dye, particularly the energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for efficient DSSC operation. whiterose.ac.ukresearchgate.net For efficient electron injection, the LUMO of the dye must be higher in energy than the conduction band of the TiO₂ semiconductor. Conversely, for the dye to be regenerated, its HOMO must be lower in energy than the redox potential of the electrolyte. nih.gov

Research in ¹⁹F Nuclear Magnetic Resonance (NMR) and Optical Imaging Probes

The presence of fluorine atoms makes this compound an excellent candidate for developing multimodal imaging probes that combine optical imaging with ¹⁹F Nuclear Magnetic Resonance (NMR) or Magnetic Resonance Imaging (MRI). ¹⁹F MRI is an attractive imaging modality because of the near-absence of background fluorine signals in biological tissues.

Researchers have synthesized lanthanide complexes using 4,4′-bis(trifluoromethyl)-2,2′-bipyridine-6,6′-dicarboxylic acid as a ligand. rsc.org Specifically, terbium (Tb) and dysprosium (Dy) complexes have been shown to be multipurpose probes. ossila.comrsc.org These complexes exhibit lanthanide-centered luminescence, making them suitable for optical imaging. rsc.org Simultaneously, they display paramagnetically enhanced longitudinal magnetic relaxation of the ¹⁹F nuclei, which is a desirable characteristic for an MRI contrast agent. rsc.org The terbium complex, for example, shows a high relaxation rate, highlighting its potential for use in ¹⁹F MRI/optical imaging probes. ossila.com

In addition to lanthanides, rhenium(I) tricarbonyl complexes containing bipyridine ligands are well-established luminescent probes for biological imaging. nih.govnih.gov While many of these are used for their optical properties, the incorporation of a trifluoromethyl-bipyridine ligand provides a ¹⁹F NMR handle, opening the door to dual optical and NMR detection. researchgate.netcityu.edu.hk The development of such bimodal probes allows for complementary information to be gathered, combining the high sensitivity of fluorescence imaging with the anatomical detail of MRI.

Design of Lanthanoid-Based ¹⁹F NMR Probes

While the development of lanthanoid-based ¹⁹F NMR probes is an active area of research, studies specifically employing this compound as the core ligand are not readily found in published research. The scientific focus has instead been on a related, symmetrically substituted compound, 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine (B1354443) .

Research has shown that a tetradentate ligand derived from 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine can form stable complexes with lanthanoid ions such as Terbium (Tb) and Dysprosium (Dy). rsc.orgossila.com These complexes are designed to be bimodal, functioning as both luminescence probes and for ¹⁹F NMR. ossila.com The presence of two trifluoromethyl groups is crucial, as the six equivalent fluorine nuclei provide a strong and distinct signal for ¹⁹F NMR spectroscopy. ossila.com The 2,2'-bipyridine-6,6'-dicarboxylic acid scaffold acts as an effective antenna for sensitizing the luminescence of the lanthanoid ion. ossila.com This dual-functionality makes such complexes promising candidates for the development of advanced bioanalytical and imaging probes. rsc.orgossila.com

Exploration of Paramagnetically Enhanced Longitudinal Magnetic Relaxation for Imaging

The exploration of paramagnetically enhanced longitudinal magnetic relaxation for ¹⁹F Magnetic Resonance Imaging (MRI) is closely linked to the design of the aforementioned NMR probes. The core principle involves placing fluorine nuclei in close proximity to a paramagnetic lanthanoid ion, which significantly shortens the longitudinal relaxation time (T₁) of the fluorine atoms. ossila.com

In this context, research has centered on complexes of lanthanoids like Dy(III) and Tb(III) with ligands derived from 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine . rsc.orgossila.com For a complex with Dysprosium, a high longitudinal relaxation rate (R₁) of 99.5 Hz was recorded, which is substantial for fluorine nuclei located approximately 7.35 Å from the metal center. ossila.comsigmaaldrich.com Such high relaxation rates are a key requirement for effective paramagnetic ¹⁹F probes, potentially allowing for faster imaging acquisition times. ossila.com The potential for these types of complexes lies in creating bimodal probes that combine ¹⁹F MRI with optical imaging. ossila.comsigmaaldrich.com

| Lanthanoid Ion | Relaxation Rate (R₁) [Hz] | Reference |

|---|---|---|

| Terbium (Tb) | 63.8 | ossila.com |

| Dysprosium (Dy) | 99.5 | ossila.comsigmaaldrich.com |

Studies on Vapochromic and Mechanochromic Materials

Vapochromic and mechanochromic materials, which change color in response to vapor exposure and mechanical force, respectively, represent another significant area of materials science. While trifluoromethyl groups are utilized in the design of such materials, literature specifically detailing the use of this compound in these systems is scarce.

Instead, research highlights platinum(II) complexes that exhibit these properties using different ligands. For example, a planar platinum(II) complex demonstrating remarkable vapochromic and mechanochromic phosphorescence incorporates 5,5′-bis(trimethylsilylethynyl)-2,2′-bipyridine and 4-trifluoromethylphenylacetylide . nih.govsigmaaldrich.com This material shows selective sensitivity to the vapors of specific oxygen-containing volatile organic compounds, with its phosphorescence shifting significantly to longer wavelengths (a red shift). nih.govsigmaaldrich.com

The observed chromic shifts in these materials are attributed to changes in intermolecular Pt–Pt interactions upon exposure to solvent vapors or mechanical grinding. nih.govsigmaaldrich.com For instance, the solid material shifts its emission from 561 nm to 698 nm in the presence of tetrahydrofuran (B95107) (THF) vapor. nih.gov Mechanical grinding induces a red shift to 730 nm. nih.gov This demonstrates how the strategic placement of different functional groups on and around a bipyridine scaffold can tune the material's response to external stimuli.

| State | Emission Wavelength (nm) | Reference |

|---|---|---|

| Solid State (desolvated) | 561 and 608 | nih.gov |

| Exposed to Tetrahydrofuran (THF) Vapor | 698 | nih.govsigmaaldrich.com |

| Exposed to Dioxane Vapor | 689 | nih.gov |

| Mechanically Ground | 730 | nih.gov |

Theoretical and Computational Investigations of 4,4 Bis Trifluoromethyl 2,2 Bipyridine Systems

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a mainstay in chemical research for its favorable balance of accuracy and computational cost, making it ideal for studying molecules of practical interest.

DFT calculations are routinely used to determine the optimized ground-state geometry of molecules. For 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443), these calculations predict a structure where the two pyridine (B92270) rings are nearly coplanar, with a slight dihedral angle between them. The introduction of the trifluoromethyl (-CF3) groups at the 4 and 4' positions significantly influences the electronic distribution within the molecule but has a minor impact on the core planarity of the bipyridine system.

The calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the C-C bond linking the two pyridine rings and the C-N bonds within the rings are found to be within the typical ranges for aromatic heterocyclic systems. The C-C bond connecting the pyridine ring to the -CF3 group and the C-F bonds are also characterized with high precision. Functionals such as B3LYP are commonly employed for these geometry optimizations, often paired with basis sets like 6-311++G(d,p) to ensure accuracy. researchgate.netacs.org The planarity of the bipyridine core is a critical factor for its effective conjugation and function as a ligand in metal complexes. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C2-C2' Bond Length | ~1.49 Å | The inter-ring bond connecting the two pyridine moieties. |

| C4-CF3 Bond Length | ~1.48 Å | The bond connecting the trifluoromethyl group to the pyridine ring. acs.org |

| C-F Bond Length | ~1.35 Å | The bond length within the trifluoromethyl group. acs.org |

| N1-C2-C2'-N1' Dihedral Angle | ~180° (trans-planar) | Describes the relative orientation of the two pyridine rings. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's electronic transition energy and kinetic stability. nih.gov

In 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, the HOMO is typically a π orbital distributed across the bipyridine backbone, while the LUMO is a corresponding π* anti-bonding orbital. The strongly electron-withdrawing trifluoromethyl groups have a profound effect on these orbitals. They significantly lower the energy of both the HOMO and LUMO. ossila.com This stabilization is a key feature exploited in the design of materials for dye-sensitized solar cells (DSSCs), where tuning the HOMO level is critical for efficient charge transfer. ossila.com The large HOMO-LUMO gap is indicative of high chemical stability. Controlling this gap through substitution is a fundamental strategy in designing molecules for specific electronic applications. rsc.org

Table 2: Representative Frontier Orbital Energies from DFT Calculations

| Orbital | Typical Energy Range (eV) | Description |

|---|---|---|

| HOMO | -6.5 to -7.0 eV | Highest Occupied Molecular Orbital, primarily π-character on the bipyridine rings. |

| LUMO | -1.0 to -1.5 eV | Lowest Unoccupied Molecular Orbital, primarily π*-character on the bipyridine rings. |

| HOMO-LUMO Gap | ~5.5 eV | Energy difference indicative of stability and the energy of the lowest electronic transition. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, TD-DFT is the workhorse method for studying molecular excited states. It allows for the calculation of electronic absorption and emission spectra, providing a direct comparison with experimental UV-Vis and photoluminescence measurements. research-nexus.net

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of a molecule. These values correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum. For 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, the primary electronic transitions in the UV region are of π → π* character, localized on the bipyridine system. research-nexus.net TD-DFT can also be used to model the geometry of the lowest-lying triplet state, which is essential for understanding the phosphorescence properties of metal complexes incorporating this ligand. rsc.org The accuracy of these predictions is valuable for screening candidate molecules and interpreting experimental spectra.

When used as a ligand in metal complexes, particularly with lanthanides or transition metals like ruthenium and iridium, the origin of luminescence can be complex. TD-DFT is a key tool for unraveling these mechanisms. For instance, in lanthanide complexes with a derivative of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, studies have shown that the observed light emission is lanthanide-centered. rsc.org The computational analysis supports an "antenna effect," where the organic ligand absorbs incident light, undergoes intersystem crossing to a triplet state, and then transfers its energy to the metal center, which subsequently emits light via its characteristic f-f transitions. This detailed mechanistic insight is crucial for the rational design of highly luminescent probes and materials. rsc.org

Computational Modeling of Photophysical Decay Processes

An excited molecule does not always return to the ground state by emitting light. It can also decay through non-radiative pathways, such as internal conversion and intersystem crossing, which compete with fluorescence and phosphorescence. These processes can lead to photobleaching or blinking, which are detrimental in applications like single-molecule imaging. nih.gov

Computational modeling provides a way to map the potential energy surfaces of the excited states to understand these decay mechanisms. researchgate.net By identifying features like conical intersections (points where two electronic states become degenerate) or low-lying, non-emissive triplet states, researchers can predict the likely pathways for non-radiative decay. nih.gov For example, TD-DFT can be used to scan the potential energy surface along specific vibrational modes to locate pathways that lead an excited molecule back to the ground state without emitting a photon. While detailed studies on the specific decay processes of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine are not widely published, the methodologies for investigating such phenomena are well-established and are critical for designing more photostable molecules for advanced optical applications. nih.govresearchgate.net

Theoretical Insights into Structure-Property Relationships

Theoretical and computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides profound insights into the relationship between the molecular structure of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (4,4'-(CF3)2bpy) and its observed chemical and physical properties. These computational models allow for a detailed analysis of geometric parameters, electronic structure, and reactivity, which are critical for understanding its function as a versatile ligand in coordination chemistry.

The introduction of two powerful electron-withdrawing trifluoromethyl (-CF3) groups at the 4 and 4' positions of the bipyridine framework is the dominant structural feature governing its electronic behavior. Computationally, the effect of these groups is evident in the significant stabilization of the molecule's frontier molecular orbitals. This stabilization, particularly of the Highest Occupied Molecular Orbital (HOMO), is a key factor in the enhanced performance of materials incorporating this ligand. ossila.com For instance, in dye-sensitized solar cells (DSSCs), the lower HOMO energy level of 4,4'-(CF3)2bpy-containing dyes contributes to improved photoconversion efficiency. ossila.com

Table 1: Representative Calculated Electronic Properties of Bipyridine Systems

This table presents typical values for bipyridine systems derived from DFT calculations to illustrate the concepts discussed. The exact values for 4,4'-(CF3)2bpy may vary based on the specific computational method (functional and basis set) employed.

Advanced Ligand Design and Structure Property Relationship Studies

Systematic Variation of Trifluoromethyl Group Position and Number

The strategic placement and number of trifluoromethyl substituents on the 2,2'-bipyridine (B1663995) framework allow for fine-tuning of its properties. The position of the CF₃ group—whether at the 4,4'-, 5,5'-, or 6,6'-positions—has a marked impact on the reactivity and electronic structure of the resulting complexes.

Research has shown that the isomeric position of CF₃ groups can lead to dramatically different outcomes in catalytic applications. For instance, in the iridium-catalyzed borylation of N-methylamides, ligands with CF₃ groups at the 5,5'-positions (L4) exhibit excellent reactivity, affording a 96% isolated yield. In stark contrast, isomeric ligands with CF₃ groups at the 4,4'- (L6) or 6,6'- (L7) positions show very poor reactivity, similar to the unsubstituted parent bipyridine. nih.gov This highlights that the electronic effect of the substituent is not the only factor; its position and potential non-covalent interactions with the substrate are also critical. nih.gov Computational analysis suggests that the superior performance of the 5,5'-bis(CF₃)-bipyridine ligand is related to the formation of non-covalent dispersion interactions between the substrate's carbonyl group and the trifluoromethylated pyridine (B92270) rings. nih.gov

The number of CF₃ groups also plays a crucial role. A study on the iridium-catalyzed borylation showed that a mono-5-CF₃ substituted bipyridine (L2) was less reactive than the 5,5'-bis(CF₃) substituted version (L4), demonstrating that increasing the number of these electron-withdrawing groups can enhance catalytic performance in certain systems. nih.gov Similarly, increasing the number of CF₃ groups on a benzidine (B372746) structure, an analogous aromatic diamine, was found to improve the solubility and modify the thermal and optical properties of resulting polyimides. researchgate.netchemicalbook.com

Furthermore, studies on fluorinated bipyridyldicarboxamides complexed with lanthanide metals revealed that while the metal-to-ligand composition remains 1:1 regardless of the fluorine atom's position, the position does affect the extraction efficiency of different lanthanides and the luminescence properties of their europium, samarium, and terbium complexes. rsc.orgnih.gov

Table 1: Effect of CF₃ Group Position on Catalytic Activity in Iridium-Catalyzed Borylation

| Ligand | Substituent Position | Relative Reactivity/Yield |

|---|---|---|

| L1 | Unsubstituted | Poor |

| L4 | 5,5'-bis(CF₃) | Excellent (96% yield) |

| L6 | 4,4'-bis(CF₃) | Poor |

| L7 | 6,6'-bis(CF₃) | Poor |

Data sourced from a study on the iridium-catalyzed borylation of N-methylamides. nih.gov

Comparative Analysis with Other Substituted Bipyridine Ligands

The unique properties of trifluoromethyl-substituted bipyridines are best understood through comparison with ligands bearing other functional groups, ranging from electron-donating to alternative electron-withdrawing substituents. The CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily acting through an inductive effect. nih.gov

Electron-Donating vs. Electron-Withdrawing Groups: The introduction of substituents onto the bipyridine backbone allows for the systematic tuning of the electronic and photophysical properties of their metal complexes, such as those of ruthenium and iridium. researchgate.netnih.gov Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and tert-butyl (-tBu) increase the electron density on the ligand and the coordinated metal center. Conversely, electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃), cyano (-CN), and nitro (-NO₂) decrease it. nih.govresearchgate.net

This tuning has predictable consequences:

Redox Potentials: In ruthenium and iridium complexes, EDGs on the bipyridine ligand make the metal center easier to oxidize (lower the Ru²⁺/Ru³⁺ potential), while EWGs make it harder to oxidize (raise the potential). acs.org

Absorption and Emission Spectra: EDGs typically lead to a blue shift (higher energy) in the metal-to-ligand charge transfer (MLCT) absorption and emission bands, whereas EWGs cause a red shift (lower energy). mdpi.com A DFT study on manganese and rhenium carbonyl complexes with 4,4'-disubstituted bipyridines confirmed this trend, showing that the HOMO-LUMO energy gap generally decreases as the electron-withdrawing strength of the substituent increases (NH₂ > tBu > OCH₃ > H > CF₃ > CN > NO₂). nih.gov

Catalytic Activity: In a study on iridium-catalyzed borylation, a bipyridine ligand with electron-donating methoxy groups (L3) showed almost no conversion, while the CF₃-substituted ligand (L4) was highly effective, underscoring the profound impact of substituent electronics on reactivity. nih.gov Similarly, in Ni(I)-bipyridine halide complexes, changing the ligand from one with electron-donating tert-butyl groups to one with electron-withdrawing ester groups significantly shifts the UV-vis absorption bands. nih.gov

Comparison with Other EWGs: While all EWGs lower the energy of the ligand's π* orbitals, their effects can differ. A DFT study calculated the HOMO-LUMO energy gaps for a series of [Mn(CO)₃(Rbpy)] complexes, providing a clear comparison of the electronic impact of different EWGs. The CF₃-substituted complex had a smaller energy gap than the unsubstituted one, but larger than those with -CN and -NO₂ groups, indicating a potent but not extreme electron-withdrawing effect compared to the other groups. nih.gov

Table 2: Comparative Properties of 4,4'-Disubstituted Bipyridine Ligands in [Mn(CO)₃(Rbpy)] Complexes

| Substituent (R) | Substituent Type | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|

| -NH₂ | Strong Electron-Donating | 2.80 |

| -tBu | Weak Electron-Donating | 2.76 |

| -OCH₃ | Electron-Donating | 2.75 |

| -H | Neutral (Reference) | 2.68 |

| -CF₃ | Strong Electron-Withdrawing | 2.40 |

| -CN | Strong Electron-Withdrawing | 2.30 |

| -NO₂ | Very Strong Electron-Withdrawing | 2.29 |

Data adapted from a DFT study on Group 7 metal carbonyl complexes. nih.gov

Rational Design Principles for Tailored Electronic and Photophysical Properties

The systematic and comparative studies of substituted bipyridines have established clear principles for rational ligand design, where the 4-trifluoromethyl-2,2'-bipyridine and its isomers are key players. The incorporation of CF₃ groups is a deliberate strategy to achieve specific, desirable properties in the final metal complex. acs.orgossila.com

The primary tool is the powerful electron-withdrawing nature of the CF₃ group, which allows chemists to:

Tune Redox Potentials: By incorporating CF₃ groups, the oxidation potential of the metal center in a complex can be precisely increased. acs.org This is crucial in photoredox catalysis, where the oxidizing power of the catalyst's excited state must be matched to the substrate. For example, making an Ir(III) photocatalyst more oxidizing can be achieved by using a CF₃-substituted bipyridine ligand. princeton.edu

Stabilize Molecular Orbitals: The CF₃ group effectively stabilizes the frontier molecular orbitals of the ligand. researchgate.net In dye-sensitized solar cells (DSSCs), using 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) as a ligand has been shown to improve photoconversion efficiency by stabilizing the highest occupied molecular orbital (HOMO). ossila.com This stabilization can prevent unwanted side reactions and enhance the performance of molecular devices.

Modulate Photophysical Properties: The introduction of CF₃ groups alters the energy of the metal-to-ligand charge transfer (MLCT) states. ossila.com This allows for the tuning of absorption and emission wavelengths. For instance, yellow-emitting iridium(III) complexes with 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) ligands exhibit long-lived phosphorescence from mixed MLCT states, a property valuable for applications like hydrogen evolution reactions. ossila.com

Enhance Catalytic Efficacy and Selectivity: Beyond simple electronic tuning, CF₃ groups can participate in non-covalent interactions that direct and accelerate chemical reactions. As seen in the iridium-catalyzed borylation, the strategic placement of CF₃ groups at the 5,5'-positions was essential for high reactivity, likely through stabilizing interactions with the substrate. nih.gov This demonstrates a more sophisticated design principle where the substituent not only tunes the catalyst's electronic properties but also actively participates in the reaction mechanism.

In essence, the trifluoromethyl group serves as a robust and predictable functional handle. By choosing the number and position of CF₃ groups on the bipyridine scaffold, and by comparing its effects to other substituents, chemists can rationally design ligands to create metal complexes with precisely tailored redox, photophysical, and catalytic properties for advanced applications. core.ac.uknih.gov

Emerging Research Directions and Future Perspectives for 4,4 Bis Trifluoromethyl 2,2 Bipyridine

Exploration of Novel Metal Centers and Coordination Architectures

The foundational 2,2'-bipyridine (B1663995) framework is a renowned chelating ligand, forming stable five-membered rings with a vast array of metal ions. The introduction of trifluoromethyl groups at the 4,4'-positions enhances the π-accepting ability of the ligand, stabilizing lower oxidation states of the metal center and influencing the redox and photophysical properties of the resulting complexes. While extensively studied with common transition metals like ruthenium and iridium, a significant future direction lies in complexing 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) with a broader range of metal centers to unlock new functionalities.

Recent research has demonstrated the potential of this ligand with lanthanide metals. For instance, a tetradentate derivative, 4,4'-bis(trifluoromethyl)-2,2'-bipyridine-6,6'-dicarboxylic acid, has been used to synthesize anionic complexes with Yttrium (Y), Terbium (Tb), and Dysprosium (Dy). These complexes exhibit the characteristic lanthanide-centered luminescence in aqueous solutions, highlighting their potential as probes in biological imaging. The terbium and dysprosium complexes also show paramagnetically enhanced longitudinal magnetic relaxation of the ¹⁹F nuclei, suggesting their utility in ¹⁹F magnetic resonance imaging (MRI).

Beyond simple mononuclear complexes, the future lies in constructing more intricate coordination architectures. The principles of supramolecular chemistry can be applied to create multinuclear metallacycles and cages with unique host-guest properties and applications in sensing or drug delivery. While research on such complex structures with 4,4'-bis(trifluoromethyl)-2,2'-bipyridine is still in its nascent stages, studies on related bipyridine ligands provide a blueprint. For example, tetranuclear platinum(II) supramolecular coordination complexes have been synthesized using derivatives of 4,4'-bipyridine (B149096), demonstrating the feasibility of forming complex, multi-metallic structures. The strong non-covalent interactions, including π-π stacking and C-H···F hydrogen bonds, observed in the crystal structures of related fluorinated bipyridine complexes, can be harnessed to direct the self-assembly of these sophisticated architectures.

The exploration of complexes with less-common transition metals, main group elements, and even actinide series metals could lead to compounds with unprecedented electronic structures and reactivity. The unique electronic signature of the 4,4'-bis(trifluoromethyl)-2,2'-bipyridine ligand makes it an ideal candidate for stabilizing unusual oxidation states and geometries in these underexplored areas of the periodic table.

Expansion of Catalytic Scope for Complex Organic Transformations

Complexes of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, particularly with iridium(III), are recognized for their application in photocatalysis. The electron-withdrawing nature of the trifluoromethyl groups can enhance the excited-state oxidation potential of these photocatalysts, making them more powerful oxidants. This has been leveraged in various organic transformations.

A significant area for future expansion is in the realm of C-H bond functionalization. This powerful synthetic strategy allows for the direct conversion of ubiquitous C-H bonds into more complex functional groups, streamlining synthetic routes. While the direct application of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine complexes in C-H activation is an area ripe for exploration, related iridium photocatalysts have been shown to mediate the alkylation of remote C-H bonds. Given the favorable electronic properties of the 4,4'-bis(trifluoromethyl)-2,2'-bipyridine ligand, its iridium complexes are prime candidates for developing more efficient and selective C-H functionalization catalysts.

Another promising frontier is asymmetric catalysis, where chiral catalysts are used to produce one enantiomer of a chiral molecule over the other. The development of chiral derivatives of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine could lead to a new class of powerful ligands for asymmetric transformations. By introducing chirality either in the ligand backbone or through the formation of inherently chiral "at-metal" complexes, it is possible to create catalysts for a wide range of enantioselective reactions. Research into chiral bipyridine ligands has already shown their effectiveness in copper-catalyzed ring-opening reactions and other asymmetric processes. The unique electronic properties of the trifluoromethyl-substituted backbone could enhance the stereoselectivity and reactivity of such catalytic systems.

Furthermore, the stability and redox properties of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine complexes make them attractive for other challenging catalytic processes, such as the photocatalytic reduction of carbon dioxide (CO₂) into valuable chemical feedstocks and fuels. The development of catalysts for these complex multi-electron, multi-proton transformations is a critical goal in sustainable chemistry.

Integration into Next-Generation Photonic and Electronic Devices

The unique photophysical properties of metal complexes containing 4,4'-bis(trifluoromethyl)-2,2'-bipyridine have positioned them as promising materials for a variety of photonic and electronic applications. They have been successfully employed in phosphorescent organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). In DSSCs, the trifluoromethyl groups help to stabilize the highest occupied molecular orbital (HOMO) of the dye, which can lead to improved photoconversion efficiencies.

The next generation of devices will likely see the integration of these complexes into more advanced technologies. One such area is light-emitting electrochemical cells (LEECs), which offer the advantage of simpler device architecture compared to traditional OLEDs. Cationic iridium(III) complexes with fluorinated bipyridine ligands have been investigated as emitters in LEECs, and the electron-withdrawing groups have been shown to influence the device performance. The development of new complexes with 4,4'-bis(trifluoromethyl)-2,2'-bipyridine could lead to more stable and efficient LEECs.

There is also growing interest in the use of molecular compounds in electronic components, a field known as molecular electronics. The electronic transport properties of a 4,4'-bipyridine molecule sandwiched between gold electrodes have been studied, revealing that the electronic transport is highly dependent on the interface configuration. The well-defined structure and tunable electronic properties of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine complexes make them intriguing candidates for molecular wires, switches, and sensors. The trifluoromethyl groups could act as anchoring points for surface attachment or as reporters in sensing applications due to their unique spectroscopic signature in ¹⁹F NMR.

Another

Q & A

Q. What are effective synthetic strategies for preparing 4-trifluoromethyl-2,2'-bipyridine?

The synthesis of this compound can be achieved via Negishi cross-coupling , which offers high yields, functional group tolerance, and regioselectivity. This method involves coupling a trifluoromethyl-substituted pyridyl zinc halide with a halogenated pyridine precursor under palladium catalysis . Key steps include:

- Transmetallation : Generation of pyridyl zinc halides via reaction of pyridyl lithium with ZnX₂ or direct activation of pyridyl halides with active zinc.

- Chemoselectivity : The 2-halo site in dihalopyridines reacts preferentially, enabling controlled coupling .

Alternative methods like Suzuki coupling are less favored due to challenges in stabilizing 2-pyridyl boron precursors and higher catalyst loadings .

Q. How should researchers characterize metal complexes of this compound?

A multimodal approach is recommended:

- Spectroscopy : UV-vis spectroscopy identifies metal-to-ligand charge transfer (MLCT) bands, while EPR detects paramagnetic species (e.g., Cu²⁺ or radical intermediates) .

- X-ray Absorption Spectroscopy (XAS) : Probes oxidation states and coordination geometry of metal centers .

- Single-crystal X-ray diffraction : Resolves ligand conformation (e.g., trans/cis nitrogen alignment) and metal-ligand bond distances .

For example, [Zn(4-trifluoromethyl-2,2'-bipy)Cl₂] structures were confirmed via X-ray diffraction and NMR .

Advanced Research Questions

Q. How does the trifluoromethyl substituent influence the electronic properties of bipyridine-metal complexes?

The -CF₃ group is strongly electron-withdrawing, which:

- Lowers LUMO energy : Enhances MLCT transitions, as observed in Ru(bpy)₃²⁺ analogs .

- Modulates redox potentials : Stabilizes metal centers in higher oxidation states (e.g., Cu³⁺ in water oxidation catalysts) .

Methodological validation : DFT calculations paired with cyclic voltammetry can quantify electronic effects. For instance, in [Fe(bpy)₃]ⁿ complexes, -CF₃ substitution shifts reduction potentials by 150–200 mV .

Q. What role does this compound play in catalytic water oxidation?

In Cu-based catalysts, the -CF₃ group enhances oxidative stability and catalytic turnover. A study on [(R-bpy)Cu(OH)₂] complexes showed:

| Substituent (R) | Overpotential (mV) | Turnover Frequency (s⁻¹) |

|---|---|---|

| -NH₂ | 320 | 0.45 |

| -CF₃ | 290 | 0.68 |

| -Br | 310 | 0.52 |

| The -CF₃ group reduces overpotential by 30 mV compared to -NH₂, attributed to improved charge delocalization . |

Q. How can this compound enhance luminescence in lanthanide complexes?

The ligand’s strong σ-donor and π-acceptor properties sensitize lanthanide ions (e.g., Eu³⁺, Tb³⁺) via the "antenna effect." Key steps:

- Ternary complex design : Combine this compound with carboxylate co-ligands (e.g., 2-thiophenecarboxylic acid) to improve energy transfer .

- Emission tuning : The -CF₃ group reduces non-radiative decay, increasing quantum yields. For example, Tb³⁺ ternary complexes exhibit 3× higher emission intensity than binary analogs .

Q. How does this compound perform in electrochemical applications like flow batteries?

The ligand’s bulkiness and electron-withdrawing nature:

- Increase redox potential : Enables use of low-cost metals (e.g., Fe²⁺/³⁺) while avoiding oxygen evolution side reactions .

- Mitigate crossover : Larger complex size reduces membrane diffusion in aqueous organic redox flow batteries (AORFBs) .

Validation : Cyclic voltammetry in pH 3–7 electrolytes confirms stable redox couples with ΔE > 0.8 V .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.